2,2'-methylenebis(1h-isoindole-1,3(2h)-dione) 2,2'-methylenebis(1h-isoindole-1,3(2h)-dione)
Brand Name: Vulcanchem
CAS No.: 33257-56-6
VCID: VC21266713
InChI: InChI=1S/C17H10N2O4/c20-14-10-5-1-2-6-11(10)15(21)18(14)9-19-16(22)12-7-3-4-8-13(12)17(19)23/h1-8H,9H2
SMILES: C1=CC=C2C(=C1)C(=O)N(C2=O)CN3C(=O)C4=CC=CC=C4C3=O
Molecular Formula: C17H10N2O4
Molecular Weight: 306.27 g/mol

2,2'-methylenebis(1h-isoindole-1,3(2h)-dione)

CAS No.: 33257-56-6

Cat. No.: VC21266713

Molecular Formula: C17H10N2O4

Molecular Weight: 306.27 g/mol

* For research use only. Not for human or veterinary use.

2,2'-methylenebis(1h-isoindole-1,3(2h)-dione) - 33257-56-6

Specification

CAS No. 33257-56-6
Molecular Formula C17H10N2O4
Molecular Weight 306.27 g/mol
IUPAC Name 2-[(1,3-dioxoisoindol-2-yl)methyl]isoindole-1,3-dione
Standard InChI InChI=1S/C17H10N2O4/c20-14-10-5-1-2-6-11(10)15(21)18(14)9-19-16(22)12-7-3-4-8-13(12)17(19)23/h1-8H,9H2
Standard InChI Key ZOYYKFHOBNBFHE-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(=O)N(C2=O)CN3C(=O)C4=CC=CC=C4C3=O
Canonical SMILES C1=CC=C2C(=C1)C(=O)N(C2=O)CN3C(=O)C4=CC=CC=C4C3=O

Introduction

Chemical Identity and Structure

Molecular Characteristics

2,2'-Methylenebis(1H-isoindole-1,3(2H)-dione) is characterized by its unique molecular structure consisting of two isoindole-1,3-dione moieties connected by a methylene bridge. The compound is registered under CAS number 33257-56-6 and has a molecular weight of approximately 306.27 g/mol . This structural arrangement provides the compound with distinctive chemical reactivity patterns and contributes significantly to its diverse biological interactions with various molecular targets. The presence of the methylene bridge between the two phthalimide groups creates a flexible linker that allows the molecule to adopt different conformations, potentially enhancing its ability to interact with biological receptors and enzymes. The compound belongs to the broader family of phthalimide derivatives, which are known for their wide range of biological activities and applications in medicinal chemistry .

Structural Features

The molecular architecture of 2,2'-methylenebis(1H-isoindole-1,3(2H)-dione) includes several key structural features that contribute to its chemical behavior. Each phthalimide unit contains a bicyclic system with two carbonyl groups at positions 1 and 3, forming a cyclic imide structure. The nitrogen atoms of each phthalimide group are directly connected to the central methylene bridge, creating a symmetric molecule with specific electronic distribution. This structural arrangement influences the compound's physical properties, chemical reactivity, and biological activities. The carbonyl groups of the phthalimide units can participate in hydrogen bonding and other non-covalent interactions, which may play crucial roles in the compound's interaction with biological targets such as proteins and nucleic acids.

Synthesis and Preparation Methods

Synthetic Routes

The synthesis of 2,2'-methylenebis(1H-isoindole-1,3(2H)-dione) typically involves the reaction of phthalic anhydride with formaldehyde and ammonia under specific conditions. In this reaction, phthalic anhydride reacts with formaldehyde to form a methylene bridge, while ammonia facilitates the formation of the imide groups, resulting in the desired product. The reaction conditions often include acidic catalysts to promote the condensation process and improve yields. Various modifications to this basic synthetic approach have been developed to enhance reaction efficiency, selectivity, and product purity. These modifications may involve the use of different catalysts, solvents, or reaction temperatures, as well as alternative sources of the methylene group or the imide nitrogen.

Industrial Production

In industrial settings, the synthesis of 2,2'-methylenebis(1H-isoindole-1,3(2H)-dione) frequently employs catalysts to enhance reaction efficiency and yield. Common catalysts used in the industrial production include metal salts such as copper(II) chloride or zinc chloride, which facilitate the condensation reaction between the starting materials. The reaction is typically carried out in organic solvents like toluene or xylene, which provide suitable reaction media for the transformation. After the reaction is complete, the product is purified through recrystallization or other purification techniques to obtain the desired compound with high purity. Industrial production methods often focus on process optimization to maximize yield and minimize waste, making the production more economical and environmentally friendly.

Biological Activities

Antimicrobial Properties

Recent studies have demonstrated that 2,2'-methylenebis(1H-isoindole-1,3(2H)-dione) and its derivatives exhibit significant antimicrobial activity against various pathogens, including both Gram-positive and Gram-negative bacteria. The antimicrobial efficacy of selected derivatives has been evaluated through inhibition zone measurements and determination of IC50 values, providing quantitative assessments of their potency. The halogenated derivatives of the compound have shown enhanced antimicrobial activity compared to their non-halogenated counterparts, suggesting that halogenation can be a useful strategy for improving antimicrobial properties. The table below summarizes the antimicrobial activity of selected derivatives against different microbial strains:

CompoundMicrobial StrainInhibition Zone (mm)IC50 (μmol/mL)
Compound AStaphylococcus aureus150.5
Compound BEscherichia coli180.7
Compound CLeishmania tropica200.0478

Notably, Compound C demonstrates remarkable effectiveness against Leishmania tropica, indicating its potential as an alternative treatment for leishmaniasis and possibly other infectious diseases.

Anticancer Activity

The anticancer potential of 2,2'-methylenebis(1H-isoindole-1,3(2H)-dione) has been evaluated against various cancer cell lines, with promising results suggesting its utility in cancer therapeutics. Studies indicate that the compound and its derivatives can induce apoptosis (programmed cell death) in cancer cells and inhibit cell proliferation, two critical mechanisms for anticancer activity. The efficacy of these compounds varies depending on the specific cancer cell line tested, with some derivatives showing remarkable potency at low concentrations. The table below presents data on the anticancer activity of selected derivatives against human cancer cell lines:

CompoundCell LineIC50 (μmol/L)
Compound DCaco-2<1
Compound EHCT-1160.5
Compound FMDA-MB-23122.72

Compound D exhibits exceptional potency against the Caco-2 colorectal cancer cell line with an IC50 value of less than 1 μmol/L, suggesting its potential as a therapeutic agent for colorectal cancer. Similarly, Compound E shows high activity against HCT-116 cells, another colorectal cancer cell line, with an IC50 value of 0.5 μmol/L. These findings highlight the promising anticancer properties of these compounds and warrant further investigation into their mechanisms of action and potential clinical applications.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, 2,2'-methylenebis(1H-isoindole-1,3(2H)-dione) has demonstrated significant anti-inflammatory effects in various experimental models. Studies indicate that derivatives of this compound can inhibit cyclooxygenase (COX) enzymes, which play crucial roles in inflammation pathways and are targets for many anti-inflammatory drugs. Some derivatives have shown greater COX-2 inhibition compared to meloxicam, a standard anti-inflammatory drug, highlighting their potential as alternative anti-inflammatory agents. The anti-inflammatory activity appears to be related to the compound's ability to modulate various inflammatory mediators and signaling pathways involved in the inflammatory response. These properties suggest potential applications in treating inflammatory conditions such as arthritis, inflammatory bowel disease, and other disorders characterized by chronic inflammation.

Applications

Pharmaceutical Uses

The diverse biological activities of 2,2'-methylenebis(1H-isoindole-1,3(2H)-dione) and its derivatives make them promising candidates for pharmaceutical applications in various therapeutic areas . Their antimicrobial properties suggest potential use in developing new antibacterial and antiparasitic agents, particularly for treating infections caused by resistant pathogens. The anticancer activities of these compounds indicate possibilities for developing novel anticancer drugs with mechanisms distinct from current therapies. Furthermore, their anti-inflammatory effects suggest applications in treating inflammatory diseases, offering alternatives to existing non-steroidal anti-inflammatory drugs (NSAIDs) with potentially improved efficacy or reduced side effects. Research in medicinal chemistry continues to explore structural modifications of these compounds to optimize their pharmacological properties and develop derivatives with enhanced therapeutic potential.

Industrial Applications

Beyond its biological activities, 2,2'-methylenebis(1H-isoindole-1,3(2H)-dione) is utilized in various industrial applications due to its unique chemical properties and structural stability. The compound has been used in the production of heat-resistant polymers, leveraging its thermal stability to create materials suitable for high-temperature environments. It has also found applications as a component in textile dyes, contributing to the development of colorfast and durable textile products. The structural characteristics of isoindole derivatives make them valuable in creating materials with specific thermal, mechanical, and optical properties for various industrial purposes. Additionally, the compound is used in laboratory settings for the synthesis of chemical compounds and as a building block for more complex molecular structures .

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